molecular formula C10H12ClNO2 B123379 3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid ethyl ester CAS No. 187222-17-9

3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid ethyl ester

Cat. No. B123379
M. Wt: 213.66 g/mol
InChI Key: HUELRMPWVNICQL-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid ethyl ester” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .


Synthesis Analysis

While specific synthesis methods for “3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid ethyl ester” were not found, pyridinecarboxylic acids and their derivatives can be synthesized through various methods . For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Synthesis Applications

  • Chemical Synthesis and Aromatization : This compound has been utilized in the synthesis of complex molecules, such as 1,4-Dihydro-2,6-dimethyl-3,5-pyridine dicarboxylic ethyl ester, which was further aromatized to yield high-purity products through a refluxing reaction, demonstrating its versatility in organic synthesis processes (Niu Tie, 2007).

  • Enantioselectivity in Kinetic Resolution : The compound's derivatives have been shown to influence the enantioselectivity of Candida rugosa lipase in the kinetic resolution of dihydropyridine derivatives, indicating its importance in producing enantiomerically pure substances (Sobolev et al., 2002).

Characterization and Structural Analysis

  • Crystal Structure Determination : Studies have detailed the crystal structure of related compounds, providing insights into their molecular configuration and the impact of substituents on the overall molecular architecture, which is crucial for designing molecules with desired properties (Skowronek & Lightner, 2003).

  • Functional Derivatives : The compound serves as a precursor for creating various functional derivatives, showcasing its role in expanding the chemical space of organic compounds with potential applications in material science, pharmaceuticals, and more (Dikusar et al., 2018).

properties

IUPAC Name

ethyl 4-chloro-3,5-dimethylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)8(11)6(2)5-12-9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUELRMPWVNICQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-3,5-dimethylpicolinate

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